(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid
Description
“(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid” is a triiodinated aromatic compound primarily utilized as a critical intermediate in synthesizing iodinated X-ray contrast agents, such as iopamidol . Its structure features a central isophthalic acid backbone substituted with three iodine atoms at positions 2, 4, and 6, ensuring high radiopacity. The (S)-(-)-configuration at the 2-acetoxypropanoyl amino group enhances stereochemical specificity, which is crucial for optimizing solubility and reducing systemic toxicity in final pharmaceutical formulations . The compound’s synthesis involves reacting N-sulfinyl intermediates with hydroxyacids or their salts, a process refined to minimize mutagenic impurities during large-scale production .
Properties
Molecular Formula |
C13H10I3NO7 |
|---|---|
Molecular Weight |
672.93 g/mol |
IUPAC Name |
5-[[(2S)-2-acetyloxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C13H10I3NO7/c1-3(24-4(2)18)11(19)17-10-8(15)5(12(20)21)7(14)6(9(10)16)13(22)23/h3H,1-2H3,(H,17,19)(H,20,21)(H,22,23)/t3-/m0/s1 |
InChI Key |
GLIODNATPFPVFB-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)OC(=O)C |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid typically involves multiple steps, starting from the iodination of isophthalic acid. The key steps include:
Iodination: Isophthalic acid is treated with iodine and an oxidizing agent to introduce iodine atoms at the 2, 4, and 6 positions.
Acetoxypropanoylation: The iodinated isophthalic acid is then reacted with (S)-2-acetoxypropanoic acid in the presence of a coupling agent to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetoxypropanoyl group.
Reduction: Reduction reactions can target the iodine atoms, potentially converting them to less reactive forms.
Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce deiodinated derivatives.
Scientific Research Applications
(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies involving iodine metabolism and thyroid function.
Medicine: Utilized in diagnostic imaging, particularly in contrast agents for X-ray and CT scans.
Industry: Applied in the development of radiopaque materials and other specialized industrial products.
Mechanism of Action
The mechanism of action of (S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid involves its interaction with biological tissues, where the iodine atoms enhance the contrast in imaging techniques. The compound targets specific tissues, allowing for detailed visualization in diagnostic procedures. The acetoxypropanoyl group aids in the solubility and bioavailability of the compound.
Comparison with Similar Compounds
To contextualize its properties and applications, a comparative analysis is provided with structurally related iodinated isophthalic acid derivatives:
Structural and Functional Analogues
Key Findings :
- Iodination and Radiopacity: The triiodinated structure of the target compound ensures superior X-ray attenuation compared to non-iodinated analogs (e.g., thiazolidine derivatives in ) .
- Functional Group Impact: The acetoxypropanoyl group in the target compound improves aqueous solubility and metabolic stability compared to the amino-substituted analog (5-amino-2,4,6-triiodoisophthalic acid), which requires stringent impurity control to mitigate mutagenic risks .
- Stereochemical Specificity : The (S)-(-)-configuration distinguishes it from racemic mixtures, enhancing compatibility with biological systems during contrast agent metabolism .
Pharmacological and Toxicological Profiles
- Mutagenicity: Impurities in 5-amino-2,4,6-triiodoisophthalic acid (e.g., aromatic amines) have raised concerns in regulatory assessments, whereas the target compound’s acetoxypropanoyl side chain reduces such risks when synthesized under controlled conditions .
- Biodistribution: The carboxylic acid groups facilitate renal excretion, a trait shared with other iodinated contrast agents but distinct from non-iodinated pharmaceuticals (e.g., β-lactam antibiotics in ) .
Biological Activity
(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, structural characteristics, and biological activity, supported by relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C₉H₈I₃N₁O₄. The presence of iodine atoms contributes to its unique properties, including enhanced X-ray contrast capabilities and potential applications in imaging and therapeutic contexts.
Synthesis
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with 2,4,6-triiodoisophthalic acid.
- Acetylation : The amino group is acetylated using 2-acetoxypropanoyl chloride under basic conditions.
- Purification : The product is purified through recrystallization or chromatography.
Anti-Inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of related compounds in the triiodoisophthalic acid family. For instance:
- Study Findings : In a carrageenan-induced paw edema model, compounds with similar structures demonstrated significant inhibition of paw swelling and reduction in pro-inflammatory cytokines .
- Mechanism of Action : The proposed mechanism involves the modulation of inflammatory pathways, potentially through inhibition of NF-kB activation and cytokine production.
Antimicrobial Activity
Research has also indicated that halogenated compounds exhibit antimicrobial properties:
- Case Study : A related compound showed effective inhibition against various bacterial strains, suggesting that the iodine substituents may enhance membrane permeability and disrupt bacterial cell integrity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Iodine Atoms : The presence of iodine increases the lipophilicity and alters the electronic distribution, enhancing biological interactions.
- Functional Groups : The acetoxypropanoyl moiety may contribute to improved solubility and bioavailability.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈I₃N₁O₄ |
| Molecular Weight | 403.88 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not extensively documented |
| Biological Activity | Anti-inflammatory, Antimicrobial |
Q & A
Q. What are the established synthetic routes for (S)-(-)-5-[(2-acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic acid, and what intermediates are critical for structural validation?
The compound is synthesized via three primary routes, as outlined in DE3429949 and related patents :
- Route 1 : Reacting 5-amino-2,4,6-triiodoisophthalic acid (I) with SOCl₂ to form the acyl chloride (II), followed by condensation with 2-acetoxypropionyl chloride (III) in dimethylacetamide. The resulting intermediate (IV) is then reacted with 1,3-dihydroxyisopropylamine (V) using tributylamine, yielding the final product after NaOH hydrolysis.
- Critical Intermediates :
Q. How is the stereochemical configuration (S)-(-) of the compound confirmed experimentally?
The (S)-configuration is verified using X-ray crystallography (e.g., SHELX programs for refinement) and chiral HPLC . For example:
- X-ray Diffraction : Single-crystal analysis reveals bond angles and torsion angles consistent with the S-enantiomer.
- Chiral HPLC : Retention times are compared against racemic mixtures, with the (S)-form eluting earlier under polar mobile phases (e.g., 80:20 hexane:isopropanol) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize mutagenic impurities during synthesis?
Mutagenic impurities (e.g., 5-amino-2,4,6-triiodoisophthalic acid derivatives) are mitigated by:
- Temperature Control : Maintaining reflux temperatures below 80°C to prevent decomposition of intermediates .
- Byproduct Monitoring : Using LC-MS to detect trace impurities (e.g., m/z 450–550 range for de-iodinated side products) .
- In Silico Screening : Applying (Q)SAR models (e.g., OECD Toolbox) to predict mutagenicity of intermediates, prioritizing low-risk pathways .
Q. What methodologies resolve contradictions in spectral data between NMR and X-ray crystallography for structural elucidation?
Discrepancies arise from dynamic molecular conformations in solution (NMR) versus static crystal packing (X-ray). To reconcile:
Q. How does the stereochemistry of the 2-acetoxypropanoyl group influence biological activity in X-ray contrast agents?
The (S)-configuration enhances water solubility and reduces nephrotoxicity by promoting hydrogen bonding with serum proteins. Key studies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
